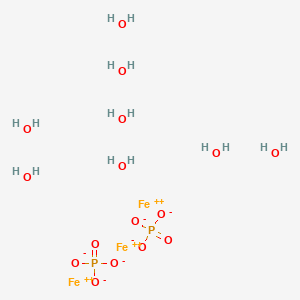

iron(2+);diphosphate;octahydrate

Description

Contextualization of Inorganic Diphosphates in Materials Science

Inorganic diphosphates, also known as pyrophosphates, are a class of compounds derived from diphosphoric acid. They are characterized by the P₂O₇⁴⁻ anion and have garnered significant attention in materials science due to their diverse and important properties. These materials are integral to various applications, including but not limited to, their use as food additives for color stabilization and iron fortification, in the pharmaceutical industry for iron supplements, and in agriculture as fertilizer additives. ferricpyrophosphate.co.in Their versatility stems from their unique structural features and the ability to incorporate a wide range of metal cations, leading to a rich variety of chemical and physical behaviors. google.comresearchgate.net

Inorganic polyphosphates, a broader class to which diphosphates belong, are linear polymers of orthophosphate residues linked by high-energy phosphoanhydride bonds. acs.org These have been found in organisms from bacteria to humans and are noted for their capacity to store significant biochemical energy. acs.org The study of inorganic phosphates from a materials science perspective reveals their potential in creating novel materials with tailored functionalities. google.com The field is continually expanding, with research into new compositions and structures of inorganic phosphates to unlock further applications.

Chemical Nomenclature and Stoichiometry of Iron(II) Diphosphate (B83284) Octahydrate

Iron(II) diphosphate octahydrate is an inorganic compound with the chemical formula Fe₃(PO₄)₂·8H₂O. webelements.com It is also referred to by several other names, including ferrous phosphate (B84403) octahydrate, iron(2+) diphosphate octahydrate, and triiron bis(orthophosphate) octahydrate. americanelements.comchemicalbook.com The IUPAC name for this compound is iron(2+);diphosphate;octahydrate. americanelements.com

The stoichiometry of the compound indicates that for every three moles of iron(II) ions (Fe²⁺), there are two moles of phosphate anions (PO₄³⁻) and eight moles of water (H₂O) molecules. The molar mass of iron(II) diphosphate octahydrate is approximately 501.60 g/mol . webelements.com The elemental composition of the compound is approximately 33.40% iron, 12.35% phosphorus, 51.03% oxygen, and 3.22% hydrogen. webelements.com The oxidation state of iron in this compound is +2. webelements.com

| Property | Value |

| Chemical Formula | Fe₃(PO₄)₂·8H₂O webelements.com |

| IUPAC Name | This compound americanelements.com |

| Molar Mass | 501.60 g/mol webelements.com |

| Appearance | Grey-blue crystalline solid webelements.com |

| Density | 2.58 g/cm³ americanelements.comchemister.ru |

| Melting Point | Decomposes at 180 °C chemister.ruwikipedia.org |

| Solubility in Water | Insoluble chemicalbook.comwikipedia.org |

Historical Developments in the Study of Hydrated Iron Phosphates

The study of hydrated iron phosphates has a rich history, with the naturally occurring mineral vivianite (B12648973), a form of hydrated iron(II) phosphate, being a key subject of investigation. wikipedia.org Early studies focused on the synthesis of these compounds through simple precipitation methods. For instance, ferrous phosphate octahydrate has been synthesized by reacting Mohr's salt with ammonium (B1175870) dihydrogen and monohydrogen phosphate.

Over the years, research has evolved to explore the complex structures and properties of these materials. The development of advanced analytical techniques, such as X-ray diffraction and Mössbauer spectroscopy, has enabled a deeper understanding of their crystal structures and the oxidation states of the iron ions. researchgate.netresearchgate.net Hydrothermal synthesis methods have been employed to create new iron phosphate compositions with unique framework structures. rsc.org These studies have revealed the intricate relationship between the synthesis conditions, crystal structure, and the resulting properties of hydrated iron phosphates.

Rationale for Comprehensive Academic Investigation of Iron(II) Diphosphate Octahydrate

The comprehensive academic investigation of iron(II) diphosphate octahydrate is driven by its significance in both natural and industrial systems. As the mineral vivianite, it plays a crucial role in controlling the iron and phosphorus cycles in anoxic environments and is relevant for phosphorus recovery from wastewater. nih.govacs.org Furthermore, iron phosphates, in general, are being explored as potential cathode materials for batteries. wikipedia.org

The study of its thermal decomposition provides insights into the formation of anhydrous iron phosphates, which have their own set of applications. sci-hub.seresearchgate.net Understanding the nucleation and crystallization process of ferrous phosphate hydrate, including the role of amorphous intermediates, is fundamental to controlling its formation and properties. nih.govacs.org The potential for synergistic effects between Fe²⁺ and Fe³⁺ in related iron phosphate hydroxide (B78521) hydrates for applications like electrocatalysis further motivates detailed studies of the fundamental iron(II) phosphate compounds. rsc.org

Scope and Organization of Research on Iron(II) Diphosphate Octahydrate

Research on iron(II) diphosphate octahydrate encompasses a broad range of scientific inquiry. Key areas of investigation include its synthesis and characterization, detailed structural analysis using techniques like X-ray diffraction, and the study of its thermal decomposition behavior. researchgate.netsci-hub.se The synthesis of related iron(II) and iron(III) phosphate compounds under various conditions, such as hydrothermal synthesis, is a significant area of research aimed at discovering new materials with novel properties. researchgate.netrsc.orguliege.be

The investigation into the crystal structure of iron(II) diphosphate and its hydrated forms provides fundamental information about the coordination environment of the iron and phosphate ions. semanticscholar.org Furthermore, the study of the kinetics and mechanisms of its formation and transformation, including the identification of intermediate phases, is crucial for controlling its synthesis and understanding its behavior in various environments. nih.govacs.org The exploration of its potential applications, for example as a precursor for battery materials, also falls within the scope of current research.

Structure

2D Structure

Properties

IUPAC Name |

iron(2+);diphosphate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAMSPPOALICQN-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3H16O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143096 | |

| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10028-23-6 | |

| Record name | Ferrous phosphate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystallization of Iron Ii Diphosphate Octahydrate

Controlled Precipitation Routes for Iron(II) Diphosphate (B83284) Octahydrate

Controlled precipitation is a foundational technique for synthesizing iron(II) diphosphate octahydrate. This method involves the reaction of soluble iron(II) salts with phosphate-containing solutions under specific conditions to induce the formation of the desired solid-phase product. The kinetics of precipitation and the characteristics of the resulting material are highly sensitive to several experimental parameters.

Influence of pH and Temperature on Precipitation Kinetics

The pH of the reaction medium is a critical factor that governs the precipitation of iron phosphates. The formation of these compounds typically occurs under acidic conditions. The pH level directly influences the rate of dissolution of iron precursors and the subsequent precipitation of iron phosphates. ethz.chrsc.org For instance, the crystallographic phase of the resulting iron phosphate (B84403) can be directed by regulating the pH, which in turn controls the dissolution and precipitation rates. ethz.chrsc.org

Role of Precursor Concentrations and Stoichiometry

The concentrations of the iron and phosphate precursors, along with their stoichiometric ratio, are pivotal in determining the phase and purity of the synthesized iron(II) diphosphate octahydrate. The molar ratio of phosphate to iron (P/Fe) can direct the synthesis towards specific crystalline forms. For example, in the synthesis of iron phosphate dihydrate, varying the P/Fe ratio has been shown to produce different phases, such as the orthorhombic or monoclinic forms. ethz.ch

The initial concentrations of reactants also affect the nucleation and growth of crystals. A study on the precipitation of ferrous phosphate showed that the initial drop in iron and phosphate concentrations in the solution confirms the instantaneous formation of an iron phosphate phase. nih.govacs.org The stoichiometry of the solid formed can be determined by analyzing the ratio of iron to phosphorus in the precipitate. acs.org

Surfactant-Assisted Synthesis for Morphological Control

While specific studies focusing solely on surfactant-assisted synthesis of iron(II) diphosphate octahydrate are not prevalent in the provided results, the use of surfactants to control the morphology of related iron phosphate compounds is a known technique. For instance, the addition of cetyltrimethylammonium bromide (CTAB) has been shown to effectively modulate the morphology of anodic oxidation products in the synthesis of iron phosphate. researchgate.net Similarly, polyethylene (B3416737) glycol has been used as a dispersant in the precipitation of doped iron phosphate to influence the characteristics of the precipitate. mdpi.com This suggests that surfactants could be employed to control the particle size and shape of iron(II) diphosphate octahydrate during precipitation.

Hydrothermal and Solvothermal Synthesis of Iron(II) Diphosphate Octahydrate

Hydrothermal and solvothermal synthesis methods offer alternative routes to produce crystalline iron(II) diphosphate octahydrate. These techniques involve carrying out the reaction in a closed system, such as an autoclave, under elevated temperature and pressure. researchgate.netresearchgate.net This environment facilitates the dissolution of reactants and the crystallization of the product.

Reaction Conditions and Pressure Effects

Hydrothermal synthesis of iron phosphates is typically conducted at temperatures ranging from 160°C to 220°C. researchgate.netresearchgate.netrsc.orgjuniperpublishers.com The pressure within the autoclave is a direct consequence of the temperature and the solvent used. These elevated temperatures and pressures can lead to the formation of well-defined crystalline structures. electrochemsci.org The reaction time is also a crucial parameter, with typical durations ranging from a few hours to several hours to ensure complete reaction and crystallization. researchgate.net

The composition of the reaction mixture, including the use of additives like urea (B33335), can influence the final product. researchgate.netrsc.org For example, in the hydrothermal synthesis of iron(III) phosphates, the molar ratio of iron, phosphate, and urea determines the specific compound that is formed. researchgate.netrsc.org

Crystal Growth Mechanisms in Confined Systems

In confined systems like autoclaves, crystal growth often proceeds through a dissolution-crystallization equilibrium process. electrochemsci.org Initially, amorphous or less stable phases may precipitate from the solution. mdpi.comresearchgate.net Over time and under the influence of elevated temperature and pressure, these intermediate phases dissolve and recrystallize into more stable, crystalline forms. mdpi.com This process allows for effective control over the morphology of the crystals. electrochemsci.org The final particle size and shape of the hydrothermally synthesized iron phosphates can be influenced by factors such as the presence of additives and the specific reaction conditions. researchgate.net

Solid-State Synthesis Approaches for Related Iron Pyrophosphates

While iron(II) diphosphate octahydrate is typically synthesized via aqueous routes, related iron pyrophosphate compounds are often prepared using solid-state synthesis. This high-temperature method involves the reaction of solid precursors to form the desired crystalline phase.

A notable example is the synthesis of sodium iron pyrophosphate, a material of interest for sodium-ion batteries. A two-step process can be employed, which combines liquid-phase and solid-state methods. google.com

Precursor Synthesis: First, an iron pyrophosphate precursor, such as FeH₂P₂O₇, is prepared using a liquid-phase method to ensure uniform morphology and a single crystalline phase. google.com

Solid-State Sintering: The prepared precursor is then intimately mixed with a sodium source (e.g., sodium oxalate) and subjected to high-temperature sintering under a controlled atmosphere (e.g., hydrogen-argon mix). google.com This solid-state reaction ensures a uniform distribution of elements, leading to a product with high crystallinity and structural stability. google.com

This combined approach leverages the morphological control of liquid-phase synthesis with the thermodynamic driving force of high-temperature solid-state reactions to produce high-purity, crystalline materials.

Green Chemistry Principles in the Preparation of Iron(II) Diphosphate Octahydrate

Applying green chemistry principles to the synthesis of iron compounds aims to reduce environmental impact by using non-toxic reagents, minimizing waste, and improving energy efficiency. While specific green synthesis protocols for iron(II) diphosphate octahydrate are not extensively detailed, principles from related syntheses can be applied.

The conventional aqueous precipitation of vivianite (B12648973) is inherently greener than methods requiring organic solvents, as it uses water as the reaction medium. Furthermore, innovations in the synthesis of other iron-based materials highlight potential green routes. A key strategy is the use of plant extracts as reducing and capping agents. For example, iron oxide nanoparticles have been successfully synthesized using spinach leaf extract, which acts as a reducing agent and eliminates the need for toxic chemicals. nih.gov Similarly, polyphenols extracted from banana peels have been used to reduce Fe²⁺ to zero-valent iron, offering an alternative to hazardous and expensive reducing agents like sodium borohydride (B1222165) (NaBH₄). piscience.org

These biological methods offer several advantages:

They utilize sustainable and readily available materials. nih.gov

The plant extracts are non-toxic. nih.gov

They avoid the use of harsh and environmentally damaging chemicals. piscience.org

Scale-Up Considerations for Laboratory Synthesis of Iron(II) Diphosphate Octahydrate

Transitioning the synthesis of iron(II) diphosphate octahydrate from a laboratory bench to a larger, industrial scale requires careful control over several process parameters to ensure product consistency, purity, and morphology. The use of this compound as a precursor for battery materials underscores the importance of scalable production methods.

Key considerations for scale-up include:

Reaction Conditions: Precise control of temperature, pH, and reagent concentration is crucial. Inconsistencies can lead to impurities and variations in the crystalline phase. google.com

Crystallization Control: The morphology and particle size of the final product are determined by the crystallization conditions. Parameters such as the cooling rate during crystallization must be carefully managed to produce particles with desired characteristics, like spherical shapes, which can be important for subsequent processing. mdpi.comnih.gov

Purity and Intermediates: For high-purity applications, isolating and washing the precipitated intermediate is a critical step to remove unreacted reagents and byproducts. google.com This becomes more complex at a larger scale, requiring efficient filtration and washing systems.

Process Equipment: The choice of reactors, mixing systems, and filtration equipment must be suitable for handling large volumes of suspensions and ensuring uniform reaction conditions throughout the batch.

By carefully managing these factors, the laboratory synthesis of iron(II) diphosphate octahydrate can be effectively scaled to meet industrial demands while maintaining high product quality.

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Iron(II) Diphosphate Octahydrate | Fe₃(PO₄)₂·8H₂O |

| Ferrous Phosphate Octahydrate | Fe₃(PO₄)₂·8H₂O |

| Vivianite | Fe₃(PO₄)₂·8H₂O |

| Lithium Iron Phosphate | LiFePO₄ |

| Mohr's Salt | Fe(NH₄)₂(SO₄)₂·6H₂O |

| Ammonium (B1175870) Dihydrogen Phosphate | (NH₄)H₂PO₄ |

| Sodium Iron Pyrophosphate | NaₓFeP₂O₇ |

| Iron Dihydrogen Pyrophosphate | FeH₂P₂O₇ |

| Sodium Oxalate | Na₂C₂O₄ |

| Sodium Borohydride | NaBH₄ |

Reactivity and Stability of Iron Ii Diphosphate Octahydrate

Investigation of Redox Behavior of Iron(II) Centers in the Diphosphate (B83284) Matrix

The redox chemistry of iron is a cornerstone of its environmental and biological functions, readily cycling between the ferrous (Fe²⁺) and ferric (Fe³⁺) states. wikipedia.org In the context of iron(II) diphosphate octahydrate, the diphosphate matrix significantly influences the redox potential and reactivity of the iron(II) centers.

Mechanisms of Oxidation to Iron(III) Diphosphates

The oxidation of iron(II) to iron(III) is a fundamental process that alters the properties of iron compounds. In the case of iron(II) diphosphate octahydrate, oxidation can proceed through various mechanisms, particularly in the presence of oxygen. The oxidation of the mineral vivianite (B12648973), the naturally occurring form of iron(II) phosphate (B84403) octahydrate, has been studied to understand these mechanisms. goldschmidt.info

Research indicates that the oxidation of vivianite is passivated by the formation of an oxidized shell on the mineral's surface. goldschmidt.infodigitellinc.com This process involves the conversion of structural Fe(II) to Fe(III), leading to the formation of a passivating amorphous Fe(III)-phosphate layer. nih.gov This layer effectively armors the underlying unoxidized vivianite, hindering further oxidation and dissolution. goldschmidt.infodigitellinc.com The oxidation process is not always a simple conversion of the entire crystal. Instead, it can lead to the formation of mixed-valence iron phosphates such as metavivianite [Fe²⁺Fe₂³⁺(PO₄)₂(OH)₂·6H₂O] and giniite [Fe²⁺Fe₄³⁺(PO₄)₄(OH)₂·2H₂O]. nih.gov

In aqueous systems, the oxidation of dissolved Fe(II) is significantly accelerated by the presence of phosphate. nih.gov Phosphate enhances the rapid oxidation of Fe(II) to Fe(III), forming polymeric Fe(III)-phosphate species. nih.gov The mechanism can involve the formation of reactive oxygen species, such as hydroxyl radicals, through Fenton-like reactions where Fe²⁺ reacts with hydrogen peroxide. frontiersin.org

Influence of Environmental Factors on Redox Stability

The redox stability of iron(II) diphosphate octahydrate is highly dependent on environmental factors, most notably pH and the presence of complexing ligands.

pH: The pH of the surrounding medium has a profound effect on both the dissolution and oxidation of iron(II) diphosphate. Under anoxic conditions, the dissolution rate of vivianite strongly decreases with increasing pH. acs.org In oxic environments, the initial dissolution rates are also higher at lower pH values. nih.gov The oxidation of dissolved Fe(II) is also pH-dependent, with the reactivity of hydrolyzed Fe(II) species being much higher. nih.gov At alkaline pH, the dissolution of vivianite can become nonstoichiometric. acs.org

Complexing Ligands: The presence of organic ligands, such as those found in natural organic matter (NOM), can significantly influence the redox stability of Fe(II). nih.gov Ligands that form strong complexes with Fe(III) can lower the redox potential of the Fe(III)/Fe(II) couple, making Fe(II) a stronger reducing agent. acs.org Studies on vivianite have shown that biogenic ligands can promote the dissolution of both Fe and P from partially oxidized vivianite. goldschmidt.infodigitellinc.com This effect can be modified by the presence of competing cations that also form complexes with these ligands. goldschmidt.info

Redox Potential: The redox potential of the environment plays a critical role. In anoxic environments, iron(II) diphosphate can be relatively stable. digitellinc.com However, under oxic conditions, the mineral is metastable and prone to oxidation. nih.gov The formation of an oxidized surface layer can, to some extent, protect the bulk material from further oxidation, suggesting a kinetic stability even under variable redox conditions. goldschmidt.infodigitellinc.com

Hydrolytic Stability and Dissolution Kinetics of Iron(II) Diphosphate Octahydrate

The hydrolytic stability and dissolution kinetics of iron(II) diphosphate octahydrate are crucial for understanding its behavior in aqueous environments. The dissolution process releases iron and phosphate into the solution, influencing local water chemistry.

Studies on vivianite dissolution under anoxic conditions have revealed a strong dependence on pH. acs.org The dissolution rate decreases significantly as the pH increases from acidic to alkaline. acs.org At alkaline pH values (greater than 7), the dissolution has been observed to be nonstoichiometric. acs.org The initial rapid dissolution is thought to be thermodynamically controlled, related to the saturation state of the solution. acs.org

A proposed mechanism for vivianite dissolution is a defect-driven process. acs.org The dissolution kinetics over a pH range of 5 to 9 can be described by a rate law with a reaction order of 0.61 with respect to the hydrogen ion concentration. acs.org The activation energy for vivianite dissolution is relatively low (20.3 kJ mol⁻¹), suggesting that the rate-determining step may be the dissociation of hydrogen bridges. acs.org

The following table summarizes the effect of pH on the initial dissolution rate of vivianite under anoxic conditions.

| pH | Initial Dissolution Rate (relative units) |

| 5 | High |

| 7 | Moderate |

| 9 | Low |

This table provides a qualitative representation based on the general trend that dissolution rates decrease with increasing pH.

Photochemical Transformations of Iron(II) Diphosphate Octahydrate

The photochemistry of iron complexes is a significant driver of biogeochemical cycles in aquatic systems. rsc.org Sunlight-induced photochemical reactions can alter the oxidation state of iron, influencing its bioavailability and reactivity. rsc.org

While specific studies on the photochemical transformations of solid iron(II) diphosphate octahydrate are limited, the photochemistry of related iron compounds provides valuable insights. The photolysis of Fe(III)-carboxylate complexes, for instance, involves a ligand-to-metal charge transfer (LMCT) mechanism, leading to the reduction of Fe(III) to Fe(II) and the oxidation of the ligand. rug.nlresearchgate.net

It is plausible that iron(II) diphosphate could participate in photochemical reactions, although the specific pathways are not well-documented. In aqueous solutions containing dissolved iron species, photochemical processes can lead to the formation of reactive oxygen species (ROS). rsc.org These ROS can, in turn, oxidize Fe(II) or reduce Fe(III), creating a complex interplay of light-driven redox reactions. rsc.org The photochemical generation of reactive species from iron complexes is an area of active research. researchgate.netresearchgate.net

Ligand Exchange and Coordination Chemistry of Iron(II) Diphosphate Octahydrate in Solution

When iron(II) diphosphate octahydrate dissolves, the iron(II) ions enter an aqueous environment where they can participate in ligand exchange reactions and form various coordination complexes. The coordination environment of Fe(II) in solution significantly affects its reactivity. researchgate.net

In aqueous solution, Fe(II) exists as the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, which has a pale green color. docbrown.info The water ligands in this complex can be substituted by other ligands present in the solution. libretexts.org This process is known as ligand exchange or substitution.

For example, the addition of chloride ions can lead to the formation of chloro-aqua complexes. libretexts.org Similarly, thiocyanate (B1210189) ions (SCN⁻) react with Fe(III) ions to form an intensely colored complex, a reaction often used for the detection of Fe(III). libretexts.org While this specific test is for Fe(III), it illustrates the principle of ligand exchange.

The diphosphate anion itself can act as a ligand, forming complexes with Fe(II) in solution. The coordination can involve the oxygen atoms of the phosphate groups. nih.gov The stability and structure of these complexes will depend on factors such as pH and the concentration of other potential ligands. The study of the coordination chemistry of Fe(II) with various ligands, including phosphine-based ligands, is an active area of research. nih.gov The coordination geometry around the iron center can influence its electronic properties and reactivity. nih.gov

Interactions with Other Inorganic Species in Controlled Environments

Iron(II) diphosphate octahydrate can interact with a variety of other inorganic species in controlled environments, leading to precipitation, dissolution, or transformation reactions.

Interaction with Phosphate: The oxidation of Fe(II) in the presence of phosphate can lead to the precipitation of Fe(III) hydroxyphosphate phases. uu.nl This process can effectively immobilize aqueous phosphate, a principle that has been explored for water treatment. uu.nl

Interaction with Clay Minerals: Iron-bearing clay minerals are common in soils and sediments and can undergo redox reactions with aqueous Fe(II). acs.org The interaction of aqueous Fe(II) with clay minerals can result in the formation of new Fe-bearing precipitates. acs.org The nature of these precipitates depends on factors like the type of clay mineral and the solution chemistry. acs.org

Interaction with Other Metal Ions: The crystal structure of vivianite allows for the substitution of Fe(II) by other divalent cations. Studies have shown that the substitution of structural iron by other redox-active or non-redox-active cations has a relatively small effect on the solubility and dissolution rates of vivianite. goldschmidt.infodigitellinc.com

Influence of Oxidizing and Reducing Agents: The presence of oxidizing agents, such as dissolved oxygen or hydrogen peroxide, will promote the oxidation of Fe(II) to Fe(III). nih.gov Conversely, in the presence of reducing agents, Fe(III) can be reduced back to Fe(II). The redox potential of the system is a key determinant of the stable iron species. researchgate.net

Computational and Theoretical Investigations of Iron Ii Diphosphate Octahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the fundamental properties of iron(II) diphosphate (B83284) octahydrate.

While specific DFT studies on iron(II) diphosphate octahydrate are not widely available in the literature, research on closely related iron pyrophosphate compounds, such as Fe₄(P₂O₇)₃, provides significant insights. arxiv.org

The band structure of a material describes the ranges of energy that an electron is allowed to have, known as energy bands, and the ranges of energy that it is forbidden to have, known as band gaps. For iron pyrophosphates, DFT calculations reveal a Mott insulating state, characterized by a significant energy gap. arxiv.org For instance, in an antiferromagnetic configuration of Fe₄(P₂O₇)₃, the calculated energy gap is approximately 2.87 eV. arxiv.org This gap arises from the strong electron-electron correlations of the Fe 3d electrons.

The Density of States (DOS) provides information about the number of available electronic states at each energy level. In iron pyrophosphates, the DOS analysis shows that the states near the Fermi level are dominated by the Fe 3d and O 2p orbitals. arxiv.org Specifically, the valence band is primarily composed of hybridized Fe 3d and O 2p states, while the conduction band is mainly formed by unoccupied Fe 3d states. arxiv.org The O 2s states are found at much lower energies. arxiv.org This hybridization is crucial for understanding the chemical bonding and electronic properties of the compound.

A schematic representation of the key findings from DOS analysis on a related iron pyrophosphate is presented below.

| Feature | Description | Energy Range (approx.) |

| Valence Band | Dominated by hybridized Fe(3d) and O(2p) states. | -12 eV to Fermi Level |

| Lower Hubbard Band | Primarily consists of majority-spin Fe(3d) states. | Centered around -8 eV |

| Upper Hubbard Band | Composed of unoccupied minority-spin Fe(3d) states. | Peaking around 4 eV |

| O(2s) States | Localized at lower energies. | -22 eV to -17 eV |

| Table 1: Summary of Density of States features for a related iron pyrophosphate compound based on DFT calculations. arxiv.org |

Computational methods can predict spectroscopic parameters, which are vital for interpreting experimental data.

Mössbauer Spectroscopy: This technique is highly sensitive to the local chemical environment of iron atoms. Theoretical calculations can predict Mössbauer parameters such as the isomer shift (δ) and the quadrupole splitting (ΔE_Q). For an iron(II) compound like Fe₂P₂O₇·8H₂O, the iron is in a high-spin Fe²⁺ state. The isomer shift is expected to be characteristic of high-spin Fe²⁺ in an octahedral oxygen environment. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, which is sensitive to the symmetry of the local environment. DFT calculations can model the electric field gradient and electron density at the iron nucleus to predict these parameters, aiding in the interpretation of experimental spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule or crystal. DFT calculations, within the harmonic approximation, can predict the frequencies and intensities of these vibrational modes. For Fe₂P₂O₇·8H₂O, the predicted spectrum would show distinct bands corresponding to the stretching and bending modes of the P₂O₇⁴⁻ anion, the vibrations of the Fe-O bonds, and the various vibrational modes of the water molecules of hydration (stretching, bending, and librational modes). Comparing the calculated spectrum with experimental data helps in assigning the observed spectral features to specific molecular motions.

DFT calculations are employed to determine the total energy of different crystal structures, allowing for the assessment of their relative stability. For iron(II) diphosphate, different polymorphic forms and hydrated states can exist. By calculating the total energy of these various phases, their thermodynamic stability can be predicted.

Studies on the formation of the anhydrous Fe₂P₂O₇ phase have shown that its stability is highly dependent on temperature and oxygen chemical potential. uwo.ca Thermodynamic calculations based on experimental data indicate that the Fe₂P₂O₇ phase has a specific stability window. For instance, during the carbon coating of LiFePO₄, Fe₂P₂O₇ impurities can form at temperatures around 450°C and become unstable and disappear at temperatures above 800°C. uwo.ca DFT calculations can provide a more fundamental understanding of these phase transformations by computing the formation energies of different phases under various conditions.

| Parameter | Stability Condition for Fe₂P₂O₇ Phase |

| Formation Temperature | Begins to appear around 450°C |

| Decomposition Temperature | Disappears above 800°C |

| Oxygen Chemical Potential (µO₂) Window | Stable between approximately -12.38 eV and -16.08 eV |

| Table 2: Experimentally determined stability conditions for the anhydrous Fe₂P₂O₇ phase. uwo.ca |

Molecular Dynamics Simulations for Dynamic Behavior and Water Mobility within the Lattice

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a system of atoms and molecules. For iron(II) diphosphate octahydrate, MD simulations can provide detailed insights into the dynamic properties of the crystal lattice and the mobility of the eight water molecules per formula unit. nitech.ac.jpresearchgate.netresearchgate.netnih.govnih.gov

By simulating the system at different temperatures, one can study:

Vibrational dynamics of the crystal lattice: How the atoms in the Fe₂P₂O₇ framework vibrate around their equilibrium positions.

Diffusion and reorientation of water molecules: The simulations can track the movement of individual water molecules, determining their diffusion coefficients and rotational correlation times. This is crucial for understanding the role of water in the stability of the hydrated crystal structure and in any potential proton conductivity.

Hydrogen bonding network: MD simulations can characterize the hydrogen bond network between the water molecules and between water and the diphosphate anions. The dynamics of this network are often linked to the material's properties.

Studies on other hydrated systems have shown that water molecules can be categorized as tightly bound, loosely bound, or free, each with distinct dynamic behaviors. nih.gov Similar analyses for Fe₂P₂O₇·8H₂O could reveal the nature of water within its crystal lattice.

Force Field Development for Classical Simulations of Iron(II) Diphosphate Octahydrate Systems

A critical prerequisite for performing classical MD simulations is the availability of an accurate force field . A force field is a set of parameters that describes the potential energy of a system of particles. It includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Developing a reliable force field for a metal-containing compound like iron(II) diphosphate octahydrate is a non-trivial task. The parameters for the interactions involving the Fe²⁺ ion, the diphosphate anion, and the water molecules need to be carefully derived. This is typically done by fitting the force field parameters to reproduce experimental data (e.g., crystal structure, vibrational frequencies) or results from high-level quantum mechanical calculations (e.g., DFT). While generic force fields for biomolecules and organic liquids are well-established, specific parameters for inorganic compounds like Fe₂P₂O₇·8H₂O often need to be developed on a case-by-case basis.

Computational Prediction of Crystal Growth and Morphology

The external shape or morphology of a crystal is determined by the relative growth rates of its different crystallographic faces. Computational methods can be used to predict the crystal morphology, which is an important property affecting the handling and processing of the material. icdd.com

Quantum Chemical Studies on Reaction Pathways of Iron(II) Diphosphate Octahydrate

Direct quantum chemical investigations detailing the reaction pathways of iron(II) diphosphate octahydrate are scarce. However, theoretical studies on the thermodynamic stability and phase transformations of anhydrous iron(II) diphosphate (Fe₂P₂O₇) provide foundational knowledge about its reactivity, particularly in high-temperature environments relevant to materials synthesis, such as in the production of lithium-ion battery cathodes.

Detailed research into the formation of Fe₂P₂O₇ as an impurity phase during the carbon coating of lithium iron phosphate (B84403) (LFP) has utilized first-principles calculations to determine the thermodynamic conditions under which it is stable. uwo.ca These computational models predict the range of oxygen chemical potential (μO₂) that favors the formation or decomposition of the Fe₂P₂O₇ phase.

One such study established that the Fe₂P₂O₇ phase has a specific thermodynamic stability window. uwo.ca It appears when the oxygen chemical potential reaches -12.38 eV and becomes unstable again when the potential drops below -16.08 eV. uwo.ca This temperature-dependent phenomenon is critical in controlling the purity of LFP during its synthesis. uwo.ca The formation of Fe₂P₂O₇ becomes thermodynamically favorable as the temperature increases, but at very high temperatures (e.g., above 800 °C), it becomes unstable and disappears as the oxygen chemical potential decreases further. uwo.ca

The stability of the Fe₂P₂O₇ phase is also influenced by the atmosphere; in a mildly reducing argon atmosphere, it forms at lower temperatures and becomes unstable as the temperature rises. uwo.ca In a more strongly reducing environment, the stable temperature range for Fe₂P₂O₇ is narrower. uwo.ca

Table 1: Thermodynamic Stability of Fe₂P₂O₇ Phase from First-Principles Calculations

| Parameter | Value (eV) | Condition |

|---|---|---|

| Formation Threshold (μO₂) | -12.38 | Fe₂P₂O₇ phase begins to appear. uwo.ca |

| Disappearance Threshold (μO₂) | -16.08 | Fe₂P₂O₇ phase becomes thermodynamically unstable. uwo.ca |

Furthermore, quantum chemical concepts like ligand field theory have been used to understand the reactivity of related systems. For instance, studies on high-valent iron species have shown that the pyrophosphate ligand can significantly influence the electronic structure and reactivity of the iron center. acs.org Pyrophosphate complexation can induce a resplitting of the iron 3d orbitals, which in turn affects the stability and oxidative power of the iron complex. acs.org

While these findings pertain to the anhydrous form or related complexes, they underscore the utility of quantum chemical calculations in predicting and explaining the chemical behavior of iron pyrophosphates. Future computational work focusing specifically on the octahydrated form could elucidate the role of the water molecules in the crystal structure on the reaction mechanisms, such as dehydration pathways or ligand exchange reactions in solution.

Advanced Research Directions and Potential Applications in Materials Science for Iron Ii Diphosphate Octahydrate

Iron(II) Diphosphate (B83284) Octahydrate as a Precursor for Novel Inorganic Materials

One of the most promising areas of research for iron(II) diphosphate octahydrate is its use as a starting material for the creation of other inorganic compounds with tailored properties. Its hydrated nature and the presence of iron in the +2 oxidation state provide a versatile platform for chemical transformation.

Anhydrous iron phosphates are critical components in various industrial applications, notably as cathode materials in lithium-ion batteries. Iron(II) diphosphate octahydrate serves as a key precursor in their synthesis. The process typically involves controlled thermal dehydration to remove the eight water molecules of crystallization. Modest heating in the air can convert the octahydrate form into iron(II) phosphate (B84403) tetrahydrate. rsc.org Further calcination at higher temperatures (e.g., 600-800°C) in an air atmosphere can complete the dehydration process, yielding the anhydrous iron phosphate material. google.com This dehydration is a crucial step, as eliminating the crystal water before high-temperature synthesis with other components, such as lithium sources, prevents undesirable side reactions and ensures the purity of the final product. google.com

The synthesis of mixed-metal phosphates, particularly lithium iron phosphate (LiFePO₄), is a field where iron(II) diphosphate octahydrate has demonstrated significant utility. Researchers have successfully used iron(II) diphosphate octahydrate as a low-cost and effective iron source to produce LiFePO₄/C (carbon-coated lithium iron phosphate) cathode materials. In these synthesis routes, the octahydrate is reacted with lithium and phosphorus sources in a suitable medium, such as a polyol, to form the desired mixed-metal phosphate. The morphology and structure of the initial iron(II) diphosphate octahydrate precursor can influence the electrochemical performance of the final LiFePO₄/C product.

| Precursor Material | Target Material | Synthesis Method | Key Finding |

| Iron(II) Diphosphate Octahydrate | Anhydrous Iron Phosphate | Thermal Dehydration / Calcination | Serves as a precursor to prevent unwanted side reactions during high-temperature synthesis. rsc.orggoogle.com |

| Iron(II) Diphosphate Octahydrate | Lithium Iron Phosphate (LiFePO₄)/C | Polyol Process | Acts as an economical iron source; its morphology affects the final product's performance. |

Exploration of Catalytic Properties of Iron(II) Diphosphate Octahydrate

Iron's abundance, low cost, and low toxicity make it a highly attractive element for catalysis. mdpi.comnih.gov Research into iron-based catalysts is burgeoning as a sustainable alternative to precious metals. nih.govscispace.com While much of the focus has been on iron oxides, the potential of specific iron salts like iron(II) diphosphate octahydrate is a growing area of interest.

Heterogeneous iron catalysts are instrumental in a variety of organic transformations, including crucial carbon-carbon bond-forming reactions. mdpi.comresearchgate.net These catalysts, which exist in a different phase from the reactants, offer advantages in robustness and recyclability. baranlab.org Iron-based systems have shown effectiveness in cross-coupling reactions, C-H activation, and cascade processes. nih.govresearchgate.net Iron(II) diphosphate octahydrate can be considered a precursor for creating catalytically active iron oxide or mixed-oxide species through controlled thermal decomposition. Furthermore, its surface could potentially provide active sites for catalysis directly or when supported on materials like silica (B1680970) or carbon. mdpi.com

Photocatalysis using iron-containing compounds is a significant field of study for applications such as environmental remediation. Research has demonstrated that various iron compounds can exhibit photocatalytic activity. For instance, different polymorphs of iron oxyhydroxide have been shown to degrade organic dyes like methylene (B1212753) blue under visible light irradiation. researchgate.net The mechanism often involves the generation of reactive oxygen species. researchgate.net Additionally, studies have shown that iron(II) complexes can undergo photocatalytic oxidation in the presence of an organic photocatalyst and visible light. rsc.org This opens up the possibility of investigating iron(II) diphosphate octahydrate for similar properties, either directly or as a component in a composite photocatalytic system. The Fe²⁺ ions within the crystal lattice could potentially participate in photo-induced electron transfer processes, a key step in many photocatalytic cycles.

Development of Advanced Analytical Techniques for Trace Analysis of Iron(II) Diphosphate Octahydrate

The ability to detect and quantify materials at very low concentrations is vital for environmental monitoring, quality control, and research. For a compound like iron(II) diphosphate octahydrate, trace analysis would focus on detecting its constituent elements, primarily iron. Several powerful and sensitive analytical methods are well-suited for this purpose.

Advanced instrumental techniques are capable of determining the elemental composition of a sample down to parts-per-million (ppm) or even parts-per-billion (ppb) levels. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method used for detecting trace and ultra-trace metals. It can effectively quantify the iron content in a sample, thereby allowing for the inference of the concentration of the parent compound. researchgate.net

Atomic Absorption Spectrometry (AAS): This is another widely used technique for quantifying metal ions. It measures the absorption of light by free atoms in a gaseous state and is a robust method for trace metal analysis. researchgate.net

These methods are essential for studying the environmental fate of iron-based compounds or for ensuring purity in manufacturing processes where iron(II) diphosphate octahydrate is used as a raw material. researchgate.net

| Analytical Technique | Principle | Application for Trace Analysis |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionizes the sample with plasma and separates ions by mass-to-charge ratio. | Highly sensitive detection of iron at trace and ultra-trace levels. researchgate.net |

| Atomic Absorption Spectrometry (AAS) | Measures the absorption of optical radiation by free atoms in the gaseous state. | Robust and common method for quantifying iron concentrations at low levels. researchgate.net |

Investigations into the Geochemical Significance of Iron(II) Diphosphate Octahydrate Analogs

The geochemical significance of iron(II) diphosphate octahydrate is primarily understood through the study of its naturally occurring mineral analog, vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O). nih.govsoftschools.com Vivianite is a secondary phosphate mineral found in a variety of geological environments, typically under reducing conditions. Its presence and chemical composition provide valuable insights into the geochemical processes of those environments.

Vivianite forms in recent alluvial deposits, clays, and sedimentary iron ores. It is also found in granitic pegmatites, where Na-Fe-Mn-bearing phosphates play significant geochemical and petrological roles. uliege.be The study of these minerals can help constrain parameters such as the oxygen fugacity that prevailed during the formation of these geological bodies. uliege.be The mineral often occurs as prismatic to fibrous crystals that are initially colorless but darken to a characteristic blue or green upon exposure to air due to the oxidation of Fe²⁺ to Fe³⁺. webelements.com

Recent research has highlighted the critical role of immiscible iron phosphate and silicate (B1173343) melts in magmatic systems, a process central to the formation of valuable ore deposits. Experiments have shown that the immiscibility between iron-rich phosphate liquids and silicate magma can lead to the formation of Kiruna-type iron oxide-apatite (IOA) deposits. geochemicalperspectivesletters.org This process is also highly efficient at concentrating rare-earth elements (REEs), with light REEs preferentially partitioning into the iron phosphate liquid. geochemicalperspectivesletters.org This suggests that geological formations involving iron phosphate melts are promising targets for REE exploration.

The table below summarizes key iron phosphate minerals and their geochemical relevance.

| Mineral Name | Chemical Formula | Geological Environment | Geochemical Significance |

| Vivianite | Fe₃(PO₄)₂·8H₂O | Sedimentary deposits, peat bogs, phosphatic fossil beds, granitic pegmatites. | Indicator of reducing conditions; host for phosphorus in anoxic sediments; precursor to other phosphate minerals. |

| Ludlamite | (Fe,Mn,Mg)₃(PO₄)₂·4H₂O | Hydrothermally altered granitic pegmatites. | Provides insight into the late-stage hydrothermal fluid composition in pegmatites. |

| Strengite | FePO₄·2H₂O | Oxidized zones of phosphate-bearing ore deposits, soils. | Indicator of acidic and oxidizing conditions; controls phosphorus mobility in soils. |

| Alluaudite | (Na,Ca)Fe²⁺(Mn,Fe²⁺,Fe³⁺)₂(PO₄)₃ | Granitic pegmatites. | Used as a geothermometer and to constrain oxygen fugacity during pegmatite formation. uliege.be |

The study of these mineral analogs is crucial for understanding the broader iron and phosphorus biogeochemical cycles. Iron phosphates can sequester phosphorus, a limiting nutrient in many ecosystems, and their stability and transformation pathways influence its bioavailability. From a mineralogical perspective, the crystal chemistry of iron-bearing minerals is fundamental to understanding their environmental and potential health impacts. nih.gov

Future Research Opportunities and Interdisciplinary Collaborations focused on Iron(II) Diphosphate Octahydrate

The unique properties and reactive nature of iron(II) diphosphate octahydrate position it as a compound of significant interest for future research, bridging materials science, geochemistry, and environmental technology. The opportunities for advanced study and interdisciplinary collaboration are extensive.

A primary driver for future research is the role of iron(II) diphosphate octahydrate as a cost-effective and environmentally friendly precursor for advanced materials, most notably lithium iron phosphate (LiFePO₄/LFP). LFP is a leading cathode material for lithium-ion batteries due to its stability, long cycle life, and low cost.

Future research directions include:

Optimized Synthesis for Battery Precursors: Research focusing on controlling the morphology, particle size, and purity of synthetic iron(II) diphosphate octahydrate is critical. google.com Collaborations between materials chemists and electrochemical engineers could explore how manipulating the precursor's properties (e.g., creating specific crystal habits or smaller particle sizes) impacts the final performance of the LFP cathode, potentially leading to higher energy densities and faster charging rates. google.com

Catalysis: Ferrous phosphate has been mentioned for its potential use as a catalyst in some chemical reactions. chembk.com Future work could systematically investigate the catalytic activity of iron(II) diphosphate octahydrate and its dehydrated forms in various organic transformations or for pollution control, requiring collaboration between surface scientists and chemical engineers.

Environmental Remediation: Studies on vivianite have shown its potential to accelerate the reductive transformation of environmental contaminants like carbon tetrachloride. This opens a promising research avenue for using synthetic iron(II) diphosphate octahydrate in permeable reactive barriers for groundwater remediation. This would necessitate interdisciplinary projects involving environmental scientists, hydrogeologists, and inorganic chemists.

Advanced Phosphate Binders: Iron-based compounds are being developed as next-generation phosphate binders. researchgate.net While current research focuses on ferric compounds like ferric citrate, fundamental studies into the phosphate absorption mechanisms of various iron phosphates, including Fe₃(PO₄)₂·8H₂O, could inspire new materials for biomedical applications. This represents a collaborative opportunity for biochemists and materials scientists.

Fundamental Physicochemical Properties: A deeper understanding of the fundamental properties of iron(II) diphosphate octahydrate is needed. Detailed investigations into its magnetic jps.or.jpresearchgate.netresearchgate.net and spectroscopic researchgate.netscielo.br properties, especially under various temperatures and pressures, can provide crucial data for both geochemical modeling and materials design. Such studies would benefit from collaborations between solid-state physicists, chemists, and geochemists.

The following table outlines potential interdisciplinary research avenues.

| Research Area | Key Objectives | Collaborating Disciplines |

| Energy Storage | Develop high-performance, low-cost LFP cathodes. | Materials Science, Electrochemistry, Chemical Engineering. |

| Environmental Science | Design novel systems for contaminant degradation and nutrient sequestration. | Environmental Chemistry, Hydrogeology, Geochemistry. |

| Catalysis | Discover new catalytic applications for iron phosphate-based materials. | Inorganic Chemistry, Surface Science, Chemical Engineering. |

| Geomaterials | Model ore deposit formation and biogeochemical cycles. | Geochemistry, Mineralogy, Computational Materials Science. |

By fostering these collaborations, the scientific community can fully unlock the potential of iron(II) diphosphate octahydrate, translating fundamental knowledge into practical applications for a sustainable future.

Q & A

Q. What are the standard synthesis methods for iron(II) diphosphate octahydrate, and how do reaction parameters influence product purity?

Iron(II) diphosphate octahydrate is typically synthesized via mechanochemical methods. For example, planetary ball milling of iron(II) orthophosphate octahydrate precursors at 1800 rpm for 40 minutes yields the compound with high crystallinity . Key parameters include milling time, precursor stoichiometry, and hydration control. Prolonged milling may introduce impurities due to side reactions, while insufficient time reduces phase purity. Hydration levels are critical, as dehydration during synthesis can lead to mixed-phase products.

Q. Which analytical techniques are essential for confirming the structural integrity of iron(II) diphosphate octahydrate?

Powder X-ray diffraction (PXRD) is primary for phase identification, while Fourier-transform infrared spectroscopy (FTIR) verifies phosphate and hydroxyl groups . Synchrotron-based thermal analysis (STA) assesses dehydration behavior, and X-ray absorption fine structure (XAFS) spectroscopy probes local iron coordination environments. Mössbauer spectroscopy is critical for distinguishing Fe²⁺ oxidation states and detecting trace Fe³⁺ impurities .

Q. How can researchers ensure reproducibility in synthesizing iron(II) diphosphate octahydrate?

Reproducibility requires strict documentation of milling conditions (speed, duration, ball-to-powder ratio), precursor sources, and ambient humidity. Adherence to guidelines for experimental reporting (e.g., detailing instrument calibration and sample handling) is vital, as outlined in scientific publishing standards . Batch-to-batch variations in hydration can be mitigated by using controlled-atmosphere gloveboxes during synthesis.

Advanced Research Questions

Q. How can conflicting crystallographic data for iron(II) diphosphate octahydrate be resolved?

Discrepancies in reported lattice parameters often arise from differences in synthesis routes (e.g., hydrothermal vs. mechanochemical) or hydration levels. Researchers should cross-validate results using complementary techniques: synchrotron XRD for high-resolution data, XAFS for local structure insights, and thermogravimetric analysis (TGA) to confirm hydration stoichiometry . Comparative studies with reference materials (e.g., NH₄Mn₁₋ₓFeₓPO₄·H₂O) can contextualize structural deviations .

Q. What methodological strategies address inconsistencies in magnetic properties reported for iron(II) diphosphate octahydrate?

Magnetic inconsistencies may stem from oxidation during handling or impurities in precursors. Advanced protocols include synthesizing samples under inert gas (N₂/Ar) and using Mössbauer spectroscopy to quantify Fe²⁺/Fe³⁺ ratios . SQUID magnetometry under controlled atmospheres can isolate intrinsic magnetic behavior from artifacts.

Q. How does the thermal stability of iron(II) diphosphate octahydrate compare to related hydrates like ammonium iron phosphates?

STA data show that iron(II) diphosphate octahydrate undergoes stepwise dehydration at 80–120°C, while ammonium iron phosphates (e.g., NH₄FePO₄·H₂O) lose water at higher temperatures (150–200°C) due to stronger hydrogen bonding . Differential scanning calorimetry (DSC) coupled with mass spectrometry can map decomposition pathways and byproducts.

Q. What are the advantages and limitations of mechanochemical synthesis versus hydrothermal routes for iron(II) diphosphate octahydrate?

Mechanochemical methods offer rapid, solvent-free synthesis but risk contamination from milling media. Hydrothermal routes yield larger crystals but require precise pH and temperature control (e.g., 120°C, pH 4–5) to avoid Fe²⁺ oxidation . Hybrid approaches, such as post-milling hydrothermal treatment, balance crystallinity and phase purity.

Methodological Best Practices

- Data Contradiction Analysis : Use multi-technique validation (e.g., XRD + XAFS + Mössbauer) to resolve structural ambiguities .

- Experimental Design : Prioritize inert-atmosphere protocols to minimize oxidation, and document synthesis conditions exhaustively to meet reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.